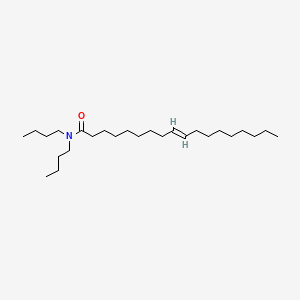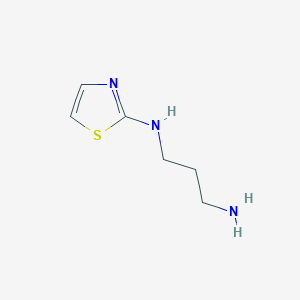
6-Oxo-6-phenylhexanoyl chloride
Vue d'ensemble
Description
6-Oxo-6-phenylhexanoyl chloride is an organic compound with the molecular formula C12H13ClO2. It is a derivative of hexanoic acid, where the terminal carboxylic acid group is replaced by a chloride group, and the sixth carbon is substituted with a phenyl group and a ketone group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Oxo-6-phenylhexanoyl chloride can be synthesized through the acylation of benzene with ester chlorides of dicarboxylic acids. The process involves the following steps:
Friedel-Crafts Acylation: Benzene is acylated with ester chlorides of dicarboxylic acids (n=4-8) to form the corresponding esters.
Hydrolysis: The esters are then hydrolyzed to yield the free acids.
Conversion to Chlorides: The free acids are converted to the corresponding chlorides using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves large-scale reactions using similar methods as described above. The use of thionyl chloride or phosphorus trichloride is common due to their efficiency in converting carboxylic acids to acyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-6-phenylhexanoyl chloride undergoes various chemical reactions, including:
Substitution: The chloride group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Phosphorus Trichloride: An alternative reagent for the same conversion.
Friedel-Crafts Catalysts: Such as aluminum chloride for acylation reactions.
Major Products
Diketones: Formed through acylation reactions with metallocenes.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
6-Oxo-6-phenylhexanoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Material Science: Utilized in the preparation of specialized materials and polymers.
Mécanisme D'action
The mechanism of action of 6-Oxo-6-phenylhexanoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of diketones through acylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4-phenylbutanoyl Chloride
- 5-Oxo-5-phenylpentanoyl Chloride
- 7-Oxo-7-phenylheptanoyl Chloride
Uniqueness
6-Oxo-6-phenylhexanoyl chloride is unique due to its specific structure, which includes a phenyl group and a ketone group at the sixth carbon. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical reactions and applications .
Propriétés
IUPAC Name |
6-oxo-6-phenylhexanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUNCVJBJZMYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)







